molecular formula C14H15NO4S B2684654 (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide CAS No. 1396890-87-1

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide

Cat. No.: B2684654
CAS No.: 1396890-87-1
M. Wt: 293.34
InChI Key: JQFIJKDLKQZNHL-VQHVLOKHSA-N
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Description

(E)-N-(2-(Furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a unique structural framework combining a furan ring, a hydroxyethyl group, and a phenyl-ethenesulfonamide moiety. The (E)-stereochemistry of the ethenesulfonamide group is critical for its spatial orientation, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14(13-6-8-19-11-13)10-15-20(17,18)9-7-12-4-2-1-3-5-12/h1-9,11,14-16H,10H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFIJKDLKQZNHL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of furan-3-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with a sulfonyl chloride derivative to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in aryl group substitutions, which significantly alter physicochemical and biological profiles. Key comparisons include:

Compound Aryl Group (N-Substituent) Ethenesulfonamide Substituent Melting Point (°C) Notable Features Reference
Target 2-(Furan-3-yl)-2-hydroxyethyl Phenyl Not reported Hydroxyethyl, furan
6p 3-Hydroxy-4-methoxyphenyl 2,4,6-Trimethoxyphenyl 148–150 High methoxy content
6ae 3-Fluoro-4-methoxyphenyl Perfluorophenyl 113–115 Fluorinated aryl
Pyrimidinyl (Potassium salt) Phenyl Not reported Crystalline stability
  • Polarity and Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to methoxy or fluorinated analogs (e.g., 6p, 6ae). Fluorinated derivatives like 6ae exhibit increased lipophilicity, favoring membrane permeability .
  • Thermal Stability : Higher melting points in methoxy-rich analogs (e.g., 6p) suggest stronger crystal lattice interactions due to polar groups, whereas fluorinated compounds (6ae) show lower melting points, possibly due to steric effects .

Biological Activity

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15_{15}H15_{15}N1_{1}O4_{4}S

Molecular Weight: 299.35 g/mol

Structural Features:

  • The compound features a furan ring, which is known for its reactivity and biological significance.
  • The sulfonamide group contributes to its potential as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Properties:
    • The furan moiety may contribute to antioxidant effects, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity:
    • Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains, likely due to the sulfonamide group which is known for its antibacterial action.

Efficacy in Cell Lines

A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Inhibition of cell cycle progression
A549 (Lung Cancer)20Reactive oxygen species generation

Antimicrobial Activity

The antimicrobial potential was assessed against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Anticancer Activity:
    • A research group investigated the effects of this compound on MCF-7 cells. They found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Study on Antimicrobial Efficacy:
    • Another study focused on the antimicrobial effects against Staphylococcus aureus. The researchers noted a dose-dependent inhibition of bacterial growth, suggesting that the compound could be further developed as an antibacterial agent.

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